N-Benzyl(-)-Normacromerine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl(-)-Normacromerine typically involves the use of benzylic bromides and amines. One common method is the bromination of substituted benzylic compounds with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4), followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . Another approach involves the use of imine reductase enzymes to catalyze the reduction of N-benzyl imines, resulting in the formation of N-benzyl cyclo-tertiary amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of heterogeneous catalysts, such as palladium-on-carbon (Pd/C) combined with niobic acid-on-carbon (Nb2O5/C), can facilitate the hydrogenative deprotection of N-benzyl groups, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl(-)-Normacromerine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Oxone or N-iodosuccinimide (NIS).
Reduction: Reduction reactions can be catalyzed by imine reductase enzymes.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Oxone, N-iodosuccinimide (NIS), and ammonium cerium(IV) nitrate (CAN) are commonly used oxidizing agents.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is used for benzylic bromination.
Major Products
The major products formed from these reactions include deprotected amines, benzylic bromides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzyl(-)-Normacromerine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl(-)-Normacromerine involves its interaction with specific molecular targets and pathways. For example, some derivatives inhibit enzymes like lipoxygenase (LOX) and p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to anti-inflammatory and phytotoxic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
N-Benzyl(-)-Normacromerine can be compared with other similar compounds, such as:
N-Benzylbenzamide: Known for its anti-aggregation properties in Alzheimer’s disease research.
N-Phenethylbenzamide: Another compound with similar applications in inhibiting amyloid-beta aggregation.
N-Benzyloxybenzamide: Exhibits similar biological activities and is used in medicinal chemistry.
This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3 |
InChI Key |
YPZJYLXZURECSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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